N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1021075-83-1
VCID: VC5203363
InChI: InChI=1S/C17H16FN3O3S2/c18-14-6-4-13(5-7-14)15-8-9-16(22)21(20-15)11-2-10-19-26(23,24)17-3-1-12-25-17/h1,3-9,12,19H,2,10-11H2
SMILES: C1=CSC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Molecular Formula: C17H16FN3O3S2
Molecular Weight: 393.45

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

CAS No.: 1021075-83-1

Cat. No.: VC5203363

Molecular Formula: C17H16FN3O3S2

Molecular Weight: 393.45

* For research use only. Not for human or veterinary use.

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide - 1021075-83-1

Specification

CAS No. 1021075-83-1
Molecular Formula C17H16FN3O3S2
Molecular Weight 393.45
IUPAC Name N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C17H16FN3O3S2/c18-14-6-4-13(5-7-14)15-8-9-16(22)21(20-15)11-2-10-19-26(23,24)17-3-1-12-25-17/h1,3-9,12,19H,2,10-11H2
Standard InChI Key WHEYOXUZWSOUMA-UHFFFAOYSA-N
SMILES C1=CSC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Introduction

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a complex organic molecule that integrates a pyridazine core, a thiophene sulfonamide moiety, and a fluorophenyl group. Compounds with such structures are often synthesized for their potential biological activities, including anti-inflammatory, antifungal, or anticancer properties. The unique combination of functional groups in this molecule suggests potential applications in medicinal chemistry.

Structural Composition

The compound's structure can be divided into three main fragments:

  • Pyridazine Core: A six-membered aromatic ring containing two nitrogen atoms, which is functionalized with a ketone group (6-oxo).

  • Fluorophenyl Substituent: A phenyl ring substituted with a fluorine atom at the para position, enhancing its lipophilicity and potential interaction with biological targets.

  • Thiophene Sulfonamide Moiety: A thiophene ring bonded to a sulfonamide group, which contributes to the compound's solubility and potential hydrogen-bonding interactions.

Synthesis

While specific synthetic pathways for this compound were not detailed in the provided sources, similar compounds are typically synthesized through multistep reactions involving:

  • Functionalization of the pyridazine core.

  • Introduction of the fluorophenyl substituent via nucleophilic aromatic substitution or cross-coupling reactions.

  • Coupling of the thiophene sulfonamide fragment using sulfonation and amination techniques.

Potential Biological Activity

Compounds with related structures have been studied for various biological activities:

  • Anti-inflammatory Effects: Pyridazine derivatives have shown promise as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation .

  • Antifungal Properties: Sulfonamide-containing compounds are known to exhibit antifungal activity against Candida species .

  • Anticancer Potential: Fluorinated aromatic compounds often display cytotoxicity against cancer cells due to their ability to interfere with DNA replication or protein function .

Analytical Characterization

The characterization of such compounds typically involves:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and Carbon (13C^13C) NMR spectra confirm the structure by identifying chemical environments of hydrogen and carbon atoms.

  • Mass Spectrometry (MS):

    • Provides precise molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like sulfonamides and ketones through characteristic absorption bands.

Comparative Data Table

PropertyValue/ObservationRelevance
Molecular FormulaC17H16FN3O3SIndicates molecular composition and stoichiometry
Molecular Weight~361 g/molImportant for pharmacokinetics and drug design
Functional GroupsPyridazine, Fluorophenyl, Thiophene SulfonamideKey contributors to biological activity
SolubilityLikely soluble in polar organic solventsAffects bioavailability and formulation
Potential TargetsEnzymes like 5-LOX or microbial proteinsSuggests anti-inflammatory or antimicrobial applications

Research Findings

  • Docking Studies:

    • Similar compounds have been evaluated using molecular docking techniques to predict binding affinity to biological targets such as enzymes or receptors .

  • In Vitro Testing:

    • Related sulfonamides have demonstrated activity against pathogens like Candida albicans and Plasmodium falciparum .

  • Structure-Activity Relationship (SAR):

    • The presence of fluorine enhances lipophilicity, while sulfonamides improve solubility and target specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator